molecular formula C7H10O2 B14142071 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- CAS No. 88981-50-4

2H-Pyran-2-one, 5-ethyl-5,6-dihydro-

Cat. No.: B14142071
CAS No.: 88981-50-4
M. Wt: 126.15 g/mol
InChI Key: IARPNQQEBPSAAE-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 5-ethyl-5,6-dihydro-: is a heterocyclic compound with the molecular formula C7H10O2 . It is a derivative of 2H-pyran-2-one, characterized by the presence of an ethyl group at the 5th position and a partially saturated ring. This compound is part of the larger family of pyranones, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- can be achieved through several methods:

Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- typically involves the hydrogenation of suitable ketone precursors in the presence of catalysts such as aluminum platinum or aluminum palladium .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated pyranone derivatives.

    Substitution: Substitution reactions can occur at the ethyl group or other positions on the ring, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidized Derivatives: Various carboxylic acids and ketones.

    Reduced Derivatives: Fully saturated pyranones.

    Substituted Products: Halogenated or alkylated pyranones.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 5,6-Dihydro-2H-pyran-2-one
  • 6-Pentyl-5,6-dihydro-2H-pyran-2-one (Massoilactone)
  • 5-Hydroxy-2-decenoic acid δ-lactone

Comparison: 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- is unique due to the presence of the ethyl group at the 5th position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antimicrobial and anticancer activities .

Properties

CAS No.

88981-50-4

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-ethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C7H10O2/c1-2-6-3-4-7(8)9-5-6/h3-4,6H,2,5H2,1H3

InChI Key

IARPNQQEBPSAAE-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(=O)C=C1

Origin of Product

United States

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